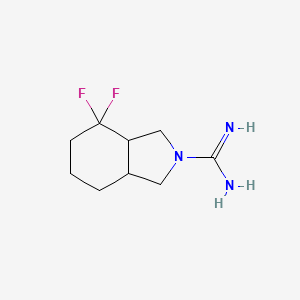

4,4-difluorooctahydro-2H-isoindole-2-carboximidamide

Übersicht

Beschreibung

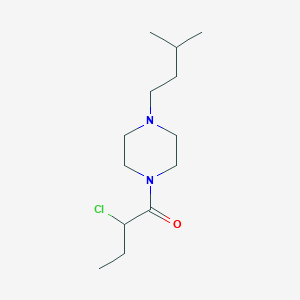

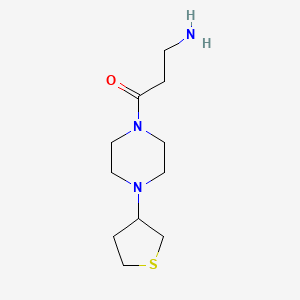

4,4-Difluorooctahydro-2H-isoindole-2-carboximidamide is a chemical compound with the molecular formula C9H15F2N3 . It has an average mass of 203.232 Da and a monoisotopic mass of 203.123398 Da . This compound is used in scientific research due to its unique properties, making it suitable for various applications, including drug discovery, catalysis, and materials science.

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms . The exact structure and arrangement of these atoms are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

Regioselective Synthesis of Isoindole Derivatives : A study demonstrates the efficient regioselective synthesis of 3-iodoindole N-carboximidamides via sequential aza-Wittig/iodine-induced cyclization, starting from accessible 2-alkynylphenyl iminophosphorane, isocyanates, and various nucleophiles (Yi‐Bo Nie et al., 2012). This method could potentially be applied to synthesize derivatives similar to "4,4-difluorooctahydro-2H-isoindole-2-carboximidamide".

Palladium-Catalyzed Reduction : Another study elaborates on the formation of tetrahydro-2H-isoindoles through palladium-catalyzed hydride reduction, highlighting the chemical reactivity and potential modifications of the isoindole backbone (Duen-Ren Hou et al., 2007).

Applications in Material Science and Catalysis

Photophysical Properties and Material Applications : The synthesis and characterization of a novel phthalimide derivative containing an isoindole moiety demonstrate its potential applications in material science due to its solvatochromic behavior and dipole moments. This suggests that isoindole derivatives could be valuable in developing photodynamic therapy agents and materials for solar energy conversion (K. Akshaya et al., 2016).

Synthesis and Application of Isoindole-based Ligands : A series of novel S,N-heterocyclic carboximidamides were synthesized and utilized as ligands for Zn(II) and Cu(II) complexes. Notably, Zn(II) complexes exhibited catalytic activity for the copolymerization of carbon dioxide and epoxides, indicating the utility of isoindole derivatives in catalysis and polymer synthesis (M. Walther et al., 2006).

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that they might interact with a variety of biological targets.

Mode of Action

The exact mode of action can vary depending on the specific indole derivative and its target. The interaction often results in changes to the target’s function, which can have various downstream effects .

Biochemical Pathways

Indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets. The specific pathways affected would depend on the targets of the specific indole derivative .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. These properties can significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, given their ability to interact with multiple targets and affect various biochemical pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of indole derivatives .

Eigenschaften

IUPAC Name |

7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2N3/c10-9(11)3-1-2-6-4-14(8(12)13)5-7(6)9/h6-7H,1-5H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZCORFCBNIOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(C1)(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)

![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)

![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)

![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)

![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)

![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)

![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)